

Spectroscopic data of 2-Bromohexanoic acid

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Compound of Interest

Compound Name: 2-Bromohexanoic acid

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An In-depth Technical Guide to the Spectroscopic Data of 2-Bromohexanoic Acid

This guide provides a comprehensive overview of the spectroscopic data for **2-bromohexanoic acid** (CAS No: 616-05-7), a key intermediate in various organic syntheses.^[1]
^[2] The data presented is essential for the structural elucidation and quality control of this compound in research and development settings.

Structural and Physical Properties

2-Bromohexanoic acid is a carboxylic acid with a bromine atom at the alpha (C2) position.^[2] It is typically a colorless to pale yellow liquid at room temperature.^{[2][3]}

- Molecular Formula: C₆H₁₁BrO₂^{[1][4]}
- Molecular Weight: 195.05 g/mol ^{[1][4]}
- Synonyms: 2-Bromocaproic acid, α-Bromohexanoic acid^{[1][4]}

Spectroscopic Data Analysis

The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **2-bromohexanoic acid**.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis of **2-bromohexanoic acid** reveals characteristic absorptions for a carboxylic acid.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2960, 2870	Medium-Strong	C-H stretch (Aliphatic)
1715	Strong	C=O stretch (Carbonyl)
1460, 1420	Medium	C-H bend (Aliphatic)
1290	Medium	C-O stretch
930	Broad	O-H bend
650	Medium	C-Br stretch

Table 1: Summary of key FT-IR spectral data for **2-Bromohexanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).^[5]

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for each unique proton environment in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	H-O-C=O
~4.25	Triplet (t)	1H	CH-Br
~2.10	Multiplet (m)	2H	-CH ₂ -CH(Br)-
~1.45	Multiplet (m)	2H	-CH ₂ -CH ₂ -CH(Br)-
~1.35	Sextet	2H	CH ₃ -CH ₂ -
~0.90	Triplet (t)	3H	CH ₃ -CH ₂ -

Table 2: Summary of ^1H NMR spectral data for **2-Bromohexanoic acid**. ^{13}C NMR Spectroscopy

The carbon NMR spectrum provides a signal for each unique carbon atom in the structure.[6]

Chemical Shift (δ , ppm)	Assignment
~175	C=O
~45	CH-Br
~35	CH ₂ -CH(Br)
~28	-CH ₂ -CH ₂ -CH(Br)-
~22	CH ₃ -CH ₂ -
~14	CH ₃ -

Table 3: Summary of ^{13}C NMR spectral data for **2-Bromohexanoic acid**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine (with two major isotopes, ^{79}Br and ^{81}Br) results in a characteristic M+2 isotope pattern for bromine-containing fragments.

m/z	Interpretation
194/196	$[\text{M}]^+$, Molecular ion peak
115	$[\text{M} - \text{Br}]^+$, Loss of bromine radical
73	$[\text{COOH}-\text{CH}-\text{CH}_3]^+$ (from rearrangement)
45	$[\text{COOH}]^+$

Table 4: Key fragments in the mass spectrum of **2-Bromohexanoic acid**.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Technique:** Attenuated Total Reflectance (ATR) or Neat (as a thin film between salt plates). For a neat sample, a drop of the liquid is placed on a KBr or NaCl plate, and another plate is pressed on top to create a thin capillary film.[\[1\]](#)[\[7\]](#)
- **Instrument:** A standard FTIR spectrometer.
- **Data Acquisition:** The spectrum is typically acquired over a range of 4000-400 cm^{-1} . A background scan of the empty sample holder is performed first. The sample is then scanned, and the resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-bromohexanoic acid** is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.[\[5\]](#) A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 300 MHz or higher).[\[1\]](#)
- **^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ^{13}C .

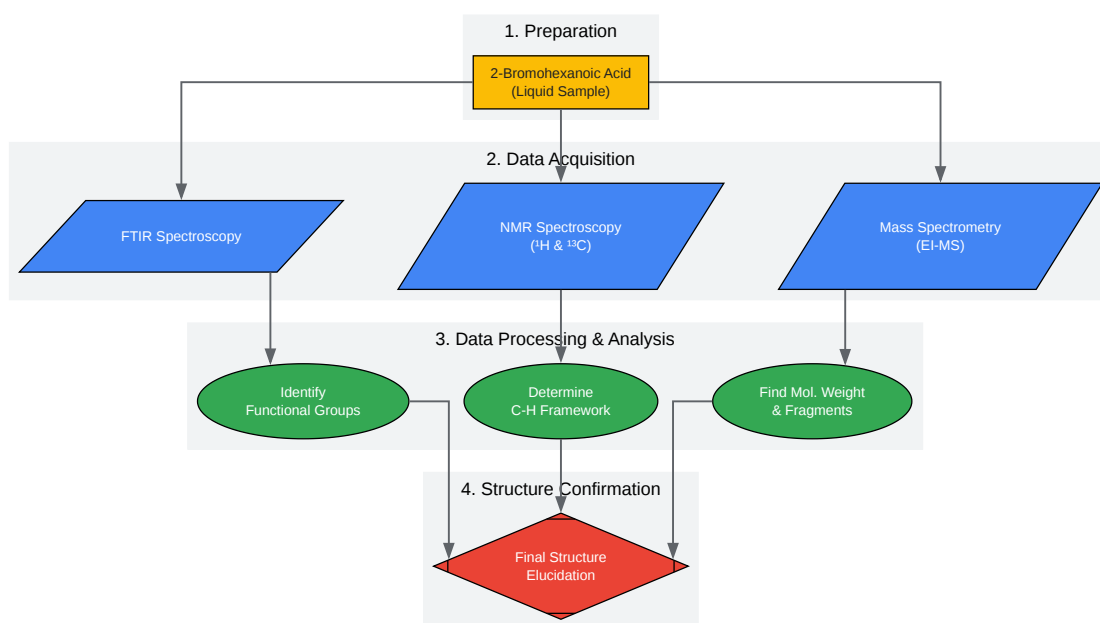
Mass Spectrometry (MS)

- **Technique:** Electron Ionization (EI) is commonly used, often coupled with Gas Chromatography (GC-MS) for sample introduction.[\[1\]](#)

- Instrument: A GC-MS system or a direct insertion probe on a mass spectrometer.
- Data Acquisition: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of **2-bromohexanoic acid**.



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Workflow for spectroscopic characterization.

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